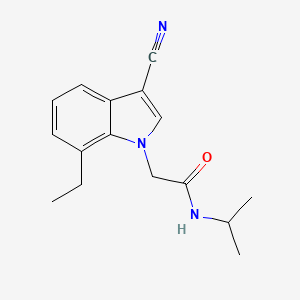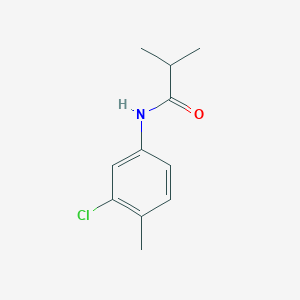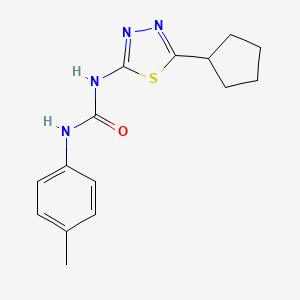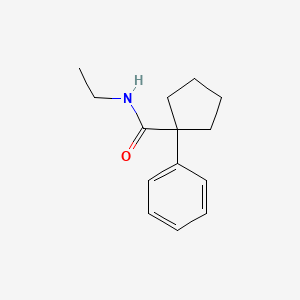
N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide, also known as CTB or Cyclothiazide, is a chemical compound that belongs to the class of benzothiadiazides. It is a potent blocker of AMPA receptors and is widely used in scientific research to study the mechanisms of synaptic plasticity, learning, and memory. In
作用機序
N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide blocks AMPA receptors by binding to a specific site on the receptor that is distinct from the glutamate binding site. The binding of N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide to the receptor prevents the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of LTP and LTD. By blocking AMPA receptors, N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide can modulate the strength of synaptic connections and alter the plasticity of neural networks.
Biochemical and Physiological Effects
N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the release of acetylcholine in the hippocampus, which is important for learning and memory. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Additionally, N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the advantages of using N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide in lab experiments is its potency and specificity. N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide is a potent blocker of AMPA receptors and has a high affinity for the receptor. Additionally, N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide is relatively stable and can be stored for long periods of time. However, one of the limitations of using N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide in lab experiments is its potential toxicity. N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide has been shown to have toxic effects on some cell types at high concentrations.
将来の方向性
There are several future directions for the use of N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide in scientific research. One area of interest is the role of N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide analogs that can be used to study the mechanisms of synaptic plasticity and neural network function. Additionally, the use of N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
合成法
The synthesis of N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide involves the reaction of 2-amino-1,3-benzothiazole with cyclohexyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction yields N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide is widely used in scientific research to study the mechanisms of synaptic plasticity, learning, and memory. It is a potent blocker of AMPA receptors, which are crucial for the induction of long-term potentiation (LTP) and long-term depression (LTD) – two forms of synaptic plasticity that underlie learning and memory. By blocking AMPA receptors, N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide can modulate the strength of synaptic connections and alter the plasticity of neural networks.
特性
IUPAC Name |
N-cyclohexyl-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(14-10-4-2-1-3-5-10)9-6-7-12-11(8-9)15-16-18-12/h6-8,10H,1-5H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGWYIJMLGPKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)SN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benzo[1,2,3]thiadiazole-5-carboxylic acid cyclohexylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)



![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)


![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)


![7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5878596.png)
![1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5878603.png)